molecular formula C24H31NO B5046434 [1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenylpropyl)-4-piperidinyl]methanol

[1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenylpropyl)-4-piperidinyl]methanol

Cat. No.: B5046434
M. Wt: 349.5 g/mol
InChI Key: WYVZAELABXEAFX-UHFFFAOYSA-N
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Description

The compound “[1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenylpropyl)-4-piperidinyl]methanol” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, attached to a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a variety of functional groups. The indene and piperidine rings would contribute to the rigidity of the molecule, while the phenylpropyl group could provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indene and piperidine rings, as well as the phenylpropyl group. The exact reactions it could undergo would depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its boiling point and melting point compared to similar compounds with fewer rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a pharmaceutical .

Properties

IUPAC Name

[1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c26-19-24(12-6-9-20-7-2-1-3-8-20)13-15-25(16-14-24)23-17-21-10-4-5-11-22(21)18-23/h1-5,7-8,10-11,23,26H,6,9,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVZAELABXEAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCCC2=CC=CC=C2)CO)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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